molecular formula C13H20N2O B291627 N-(2-pyridinyl)octanamide

N-(2-pyridinyl)octanamide

Cat. No.: B291627
M. Wt: 220.31 g/mol
InChI Key: CHVXKOAPXOXHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Pyridinyl)octanamide is a heterocyclic compound featuring an octanamide chain linked to a pyridine ring at the 2-position. This structure may influence its reactivity, solubility, and biological activity compared to analogs with shorter chains or different substituents .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-pyridin-2-yloctanamide

InChI

InChI=1S/C13H20N2O/c1-2-3-4-5-6-10-13(16)15-12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3,(H,14,15,16)

InChI Key

CHVXKOAPXOXHIQ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=CC=CC=N1

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxypyridin-3-yl)acetamide

  • Structure : Acetamide chain (shorter than octanamide) with a hydroxyl group on the pyridine ring.
  • Key Differences :
    • Chain Length : Acetamide (C2) vs. octanamide (C8) affects lipophilicity (logD). Longer chains typically increase membrane permeability.
    • Substituents : Hydroxyl group enhances polarity and hydrogen-bonding capacity compared to unsubstituted pyridinyl in N-(2-pyridinyl)octanamide .

N-(4-Amino-2-methylphenyl)octanamide

  • Structure: Octanamide attached to a substituted phenyl ring (4-amino, 2-methyl groups).
  • Key Differences: Aromatic System: Phenyl vs. pyridinyl ring alters electronic properties. Functional Groups: Amino and methyl groups on phenyl may enhance solubility in polar solvents compared to pyridinyl derivatives .

GT11 (N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide)

  • Structure : Complex substituent with cyclopropenyl and hydroxyl groups.
  • Key Differences :
    • Biological Activity : GT11 inhibits dihydroceramide desaturase, suggesting octanamide derivatives can target lipid metabolism enzymes. The pyridinyl group in this compound may confer distinct target specificity .

Physicochemical Properties

Property This compound (Inferred) N-(4-Amino-2-methylphenyl)octanamide N-(2-Hydroxypyridin-3-yl)acetamide
Chain Length C8 C8 C2
pKa ~3.5 (pyridine nitrogen) 16.24 ~4.9 (hydroxyl group)
H-Bond Acceptors 3 (pyridine N, two amide O) 2 4
LogD (pH 5.5) ~2.5 (estimated) Data not available ~0.8

Notes:

  • Pyridine’s nitrogen lowers pKa compared to phenyl derivatives, affecting protonation in physiological conditions.
  • Longer octanamide chain increases logD, suggesting higher lipid solubility than acetamide analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.